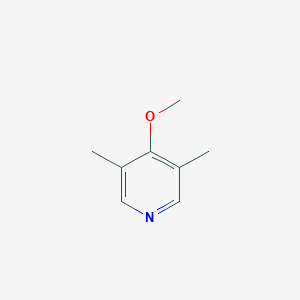

4-Methoxy-3,5-dimethylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-9-5-7(2)8(6)10-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZVILUCDBYYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570780 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447461-23-6 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 4-Methoxy-3,5-dimethylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3,5-dimethylpyridine

Abstract: This technical guide provides a comprehensive examination of the . Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physical, and chemical characteristics of this important heterocyclic building block. We will explore its significance in synthetic chemistry, present available quantitative data, and detail field-proven experimental protocols for property determination, underscoring the causality behind methodological choices. The guide aims to serve as an authoritative resource, grounding key claims in scientific literature and providing a practical framework for laboratory application.

Introduction and Significance

4-Methoxy-3,5-dimethylpyridine is a substituted pyridine derivative whose unique architecture is of considerable interest in synthetic and medicinal chemistry. The pyridine ring is a privileged scaffold in pharmacology, and the specific substitution pattern of this compound—a methoxy group at the 4-position flanked by methyl groups at the 3 and 5 positions—imparts distinct electronic and steric characteristics.

Its primary significance lies in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2][3][4][5] In the multi-step synthesis of these drugs, derivatives of 4-Methoxy-3,5-dimethylpyridine, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, serve as crucial precursors.[1][2] The purity, stability, and reactivity of this core structure are therefore paramount, directly impacting the yield and quality of the final drug product.[1] A thorough understanding of its fundamental physicochemical properties is thus essential for process optimization, formulation development, and rational drug design.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical profile is the bedrock of its application in any scientific endeavor. This section consolidates the known structural and physical data for 4-Methoxy-3,5-dimethylpyridine.

Structural and Molecular Identity

-

Chemical Name: 4-Methoxy-3,5-dimethylpyridine

-

Synonyms: 3,5-Dimethyl-4-methoxypyridine

-

Molecular Formula: C₈H₁₁NO[6]

-

Molecular Weight: 137.18 g/mol [6]

-

Canonical SMILES: CC1=CN=CC(=C1OC)C[6]

-

InChI Key: NBZVILUCDBYYIE-UHFFFAOYSA-N[6]

Quantitative Physicochemical Data

The following table summarizes the key . It is critical to note that while some data is available for its derivatives, many properties of the parent compound are computationally predicted and await experimental verification.

| Property | Value | Data Type | Source |

| Appearance | White to light brown powder or crystal (for related derivatives) | Experimental | [2][9] |

| Melting Point | 70-75 °C (for N-Oxide derivative) | Experimental | [10] |

| Boiling Point | 314.1 ± 37.0 °C (for N-Oxide derivative) | Predicted | [10] |

| Density | 1.05 ± 0.1 g/cm³ (for N-Oxide derivative) | Predicted | [10] |

| Water Solubility | Soluble (for hydrochloride salt derivative) | Experimental | [11][12][13][14] |

| LogP | 1.6 | Predicted | [6] |

| pKa | No data available | - |

Experimental Protocols for Property Determination

To ensure scientific rigor in research and development, direct experimental determination of key properties is indispensable. The following protocols are presented as self-validating systems, reflecting standard, field-proven methodologies.

Determination of Solubility (Shake-Flask Method)

Expertise & Experience: Solubility is a cornerstone of drug development, profoundly influencing bioavailability and formulation. The shake-flask method is the gold-standard for its thermodynamic equilibrium-based approach, providing highly reliable data. The choice of multiple solvents is crucial to build a comprehensive polarity profile.

Methodology:

-

Add an excess of 4-Methoxy-3,5-dimethylpyridine to a series of sealed vials, each containing a known volume of a specific solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic check can confirm the time to equilibrium.

-

After equilibration, allow the vials to stand, permitting the undissolved solid to sediment.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all particulate matter.

-

Accurately dilute the clear filtrate with an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, referencing a standard curve prepared with known concentrations.[15]

Caption: Gold-standard shake-flask protocol for solubility.

Determination of pKa (Potentiometric Titration)

Expertise & Experience: The pKa dictates the ionization state of a molecule at a given pH. For a pyridine derivative, this is critical for predicting its behavior in physiological environments, affecting properties from membrane permeability to receptor binding. Potentiometric titration is a robust and direct method that measures pH changes upon the addition of an acid or base, allowing for precise pKa calculation.

Methodology:

-

Prepare a solution of 4-Methoxy-3,5-dimethylpyridine of known concentration (e.g., 0.01 M) in purified, degassed water. A co-solvent like methanol may be used if aqueous solubility is low, but the resulting pKa will be an apparent value (pKa').

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) immediately before use.

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution, stirring gently with a magnetic stir bar.

-

Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa of the conjugate acid is the pH at the point where 50% of the compound has been protonated (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Caption: Potentiometric titration for empirical pKa determination.

Conclusion

4-Methoxy-3,5-dimethylpyridine is a foundational building block in modern pharmaceutical synthesis. While computational models provide valuable initial estimates of its physicochemical properties, this guide underscores the necessity of rigorous experimental verification for any serious research or development application. The detailed protocols for determining solubility and pKa serve as a reliable starting point for such characterization. A comprehensive, experimentally-derived dataset for this compound will empower scientists to optimize synthetic routes, design novel therapeutics, and accelerate the drug development pipeline with greater confidence and precision.

References

- A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem. [Online].

- 4-Methoxy-3,5-diMethylpyridine 1-Oxide CAS#: 91219-89-5. ChemicalBook. [Online].

- Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem. [Online].

- Separation of 4-Methoxy-3,5-dimethylpyridine-2-methanol on Newcrom R1 HPLC column. SIELC Technologies. [Online].

- Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Online].

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. ChemicalBook. [Online].

- 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | 96300-88-8. Benchchem. [Online].

- 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. Cion Pharma. [Online].

- 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6. Sigma-Aldrich. [Online].

- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. FAQ. [Online].

- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. [Online].

- 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545. PubChem, National Center for Biotechnology Information. [Online].

- 4-Methoxy-3,5-dimethylpyridine 1-Oxide | C8H11NO2 | CID 13553787. PubChem, National Center for Biotechnology Information. [Online].

- Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. [Online].

- 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6. TCI Chemicals. [Online].

- 4-Methoxy-3,5-dimethylpyridine | CAS No- 447461-23-6. GLP Pharma Standards. [Online].

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. ChemicalBook. [Online].

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. Sigma-Aldrich. [Online].

- 4-Methoxy-3,5-diMethylpyridine 1-Oxide | 91219-89-5. ChemicalBook. [Online].

- The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Online].

- 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. ChemBK. [Online].

- 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6. ChemicalBook. [Online].

- SAFETY DATA SHEET. Fisher Scientific. [Online].

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents. [Online].

- 4-Methoxy-3,5-Dimethylpyridine. Achmem. [Online].

- 4-Methoxy-3,5-dimethylpyridine. CymitQuimica. [Online].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 6. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. achmem.com [achmem.com]

- 9. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 10. 4-Methoxy-3,5-diMethylpyridine 1-Oxide CAS#: 91219-89-5 [m.chemicalbook.com]

- 11. cionpharma.com [cionpharma.com]

- 12. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. fishersci.pt [fishersci.pt]

- 15. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3,5-dimethylpyridine

This guide provides an in-depth analysis of the spectroscopic data for 4-Methoxy-3,5-dimethylpyridine (CAS 447461-23-6), a substituted pyridine derivative.[1] Targeted at researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide leverages predictive models based on established spectroscopic principles and comparative analysis with structurally related compounds to provide a robust characterization.

Molecular Structure and Properties

4-Methoxy-3,5-dimethylpyridine is a heterocyclic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] Its structure, featuring a pyridine ring with a methoxy group at the 4-position and two methyl groups at the 3 and 5-positions, is foundational to its chemical and physical properties. Understanding this structure is critical for its application in various research and development contexts, including its role as a potential intermediate in pharmaceutical synthesis.[2]

Key Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 447461-23-6 | PubChem[1] |

| IUPAC Name | 4-methoxy-3,5-dimethylpyridine | PubChem[1] |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Methoxy-3,5-dimethylpyridine. These predictions are based on the analysis of similar structures, such as 4-Methoxy-2,3,5-trimethylpyridine, and established chemical shift principles.[3]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information about the electronic environment of each hydrogen atom.

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-2, H-6 | ~8.2 | s | 2H |

| OCH₃ | ~3.7 | s | 3H |

| C3-CH₃, C5-CH₃ | ~2.2 | s | 6H |

Interpretation:

-

The two equivalent protons on the pyridine ring at positions 2 and 6 are expected to appear as a singlet in the aromatic region, shifted downfield due to the deshielding effect of the electronegative nitrogen atom.

-

The three protons of the methoxy group will resonate as a sharp singlet, characteristic of protons on an oxygen-bearing carbon.

-

The six equivalent protons of the two methyl groups at positions 3 and 5 are predicted to appear as a single peak, reflecting their symmetrical environment.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-4 | ~160 |

| C-2, C-6 | ~148 |

| C-3, C-5 | ~125 |

| OCH₃ | ~55 |

| C3-CH₃, C5-CH₃ | ~15 |

Interpretation:

-

The carbon atom at position 4, directly attached to the oxygen of the methoxy group, is expected to be the most downfield signal.

-

The equivalent carbons at positions 2 and 6 will also be significantly downfield due to their proximity to the nitrogen atom.

-

The carbons at positions 3 and 5, where the methyl groups are attached, will appear at a more intermediate chemical shift.

-

The carbon of the methoxy group will have a characteristic shift around 55 ppm.

-

The carbons of the two equivalent methyl groups are expected to be the most upfield signals.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 4-Methoxy-3,5-dimethylpyridine.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-Methoxy-3,5-dimethylpyridine.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~240 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2 seconds.

-

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=N stretch (pyridine ring) | ~1600 | Strong |

| C=C stretch (pyridine ring) | ~1580, ~1470 | Strong |

| C-O stretch (aryl ether) | 1260-1200 | Strong |

| C-H bend (methyl) | ~1450, ~1375 | Medium |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations is expected.

-

Strong absorptions corresponding to the C=N and C=C stretching of the pyridine ring are characteristic.

-

A strong band in the fingerprint region will indicate the C-O stretching of the aryl ether linkage.

-

Bending vibrations for the methyl groups will also be present.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 4-Methoxy-3,5-dimethylpyridine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Workflow for IR Analysis:

Caption: Workflow for IR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 137, corresponding to the molecular weight of 4-Methoxy-3,5-dimethylpyridine.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 122.

-

Loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z = 107.

-

Cleavage of the methoxy group to yield a fragment at m/z = 106.

-

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion system with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition Parameters (EI-MS):

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-400.

Workflow for MS Analysis:

Caption: Workflow for MS sample preparation, data acquisition, and analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining predictive data with established principles and comparative studies, provides a robust framework for the characterization of 4-Methoxy-3,5-dimethylpyridine. The detailed protocols for NMR, IR, and MS data acquisition offer a standardized approach for researchers to validate these findings experimentally. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, quality control, and application of this important pyridine derivative.

References

-

PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). 4-Methoxy-3,5-dimethylpyridine. Retrieved from [Link]

-

Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

Sources

solubility of 4-Methoxy-3,5-dimethylpyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3,5-dimethylpyridine N-oxide in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3,5-dimethylpyridine N-oxide, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern the compound's solubility. We will analyze its molecular structure to predict solubility behavior, present the available qualitative data, and provide detailed, field-proven protocols for the experimental determination of solubility. The guide emphasizes a first-principles approach, enabling scientists to make informed decisions on solvent selection for synthesis, purification, and formulation.

Understanding the fundamental properties of a molecule is the first step in predicting and manipulating its solubility. 4-Methoxy-3,5-dimethylpyridine N-oxide is a solid at room temperature with a melting point between 70-75°C.[1] Its structure is foundational to its behavior in solution.

Chemical Identity and Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are critical for predicting the compound's interaction with various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | ~153.18 g/mol | [2][3] |

| IUPAC Name | 4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | [3] |

| CAS Number | 91219-89-5 | [1][2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 70-75°C | [1] |

| Polar Surface Area (PSA) | 34.69 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.6 to 1.74 | [2][3] |

Note on LogP: The variation in reported LogP values highlights the difference between calculated and experimental values. A LogP in this range suggests moderate lipophilicity, indicating that the compound will have an affinity for both moderately polar and nonpolar organic solvents, but its solubility in water will be limited.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4] The overall polarity of 4-Methoxy-3,5-dimethylpyridine N-oxide is a composite of its distinct functional groups.

Molecular Structure and Polarity Analysis

The solubility behavior of the title compound is dictated by a balance of hydrophilic and lipophilic regions within its structure.

-

Pyridine N-oxide Moiety: This is the most dominant polar feature. The N-O bond is highly polarized, making this group an excellent hydrogen bond acceptor. This feature promotes solubility in polar protic and aprotic solvents.

-

Methoxy Group (-OCH₃): The ether linkage adds a polar component, but the methyl group contributes to its lipophilic character.

-

Dimethyl Groups (-CH₃): These two alkyl groups are nonpolar and lipophilic, increasing the compound's affinity for less polar organic solvents.

-

Aromatic Pyridine Ring: The ring itself contributes to the molecule's rigidity and can participate in weak van der Waals forces and pi-stacking interactions.

Caption: Influence of functional groups on solubility.

This structural balance suggests that the compound will exhibit favorable solubility in solvents of intermediate polarity, such as chlorinated hydrocarbons and esters, where both the polar N-oxide and the lipophilic alkyl groups can be effectively solvated.

Reported Solubility Data

Comprehensive quantitative solubility data for 4-Methoxy-3,5-dimethylpyridine N-oxide across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative data has been reported.

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

A structurally related compound, 4-methoxypyridine N-oxide (lacking the two methyl groups), is described as being soluble in most common organic solvents.[6] This suggests that 4-Methoxy-3,5-dimethylpyridine N-oxide is also likely to be soluble in a range of common laboratory solvents, a hypothesis that must be confirmed experimentally.

Experimental Protocol for Solubility Determination

For any process development or research application, experimental verification of solubility is essential. A robust protocol ensures that the data generated is accurate and reproducible.

Workflow for Solubility Screening

A systematic approach to testing solubility is crucial. The following workflow can be used for both qualitative screening and as a precursor to quantitative analysis.

Caption: Workflow for qualitative solubility assessment.

Protocol: Quantitative Isothermal Equilibrium Solubility Measurement

This protocol describes the "gold standard" method for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Rationale: This method ensures that the solvent is fully saturated with the solute and that the system has reached thermodynamic equilibrium, providing a true measure of solubility. The use of a precise analytical technique like HPLC or UV-Vis for quantification ensures accuracy.

Materials and Reagents:

-

4-Methoxy-3,5-dimethylpyridine N-oxide (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4 decimal places)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-Methoxy-3,5-dimethylpyridine N-oxide to a series of labeled vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point is ~50-100 mg of solid.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical.[5] Visual confirmation of remaining solid is necessary to ensure saturation.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, labeled vial. This step removes any suspended microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 100-fold dilution).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)

Self-Validation: The protocol's trustworthiness is ensured by several factors: the use of excess solid guarantees saturation, the extended equilibration time ensures a stable state is reached, and quantification against a standard curve provides an accurate measurement.

Conclusion

While published quantitative data is scarce, a thorough analysis of the molecular structure of 4-Methoxy-3,5-dimethylpyridine N-oxide allows for reasoned predictions of its solubility. Its amphiphilic nature, arising from the polar N-oxide group and lipophilic alkyl substituents, suggests broad solubility in organic solvents of intermediate polarity. The qualitative reports of solubility in chloroform and ethyl acetate support this hypothesis. For any critical application in research or development, the experimental determination of solubility is paramount. The detailed isothermal equilibrium protocol provided in this guide offers a robust and reliable method for generating the precise data required for informed scientific and process decisions.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

4-Methoxy-3,5-dimethylpyridine 1-Oxide | CAS#:91219-89-5. (n.d.). Chemsrc. Retrieved from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

4-Methoxy-3,5-dimethylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

4‐Methoxypyridine N‐oxide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 4-methoxy-2,3,5-trimethylpyridine N-oxide. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-Methoxy-3,5-dimethylpyridine 1-Oxide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 4-Methoxy-3,5-diMethylpyridine 1-Oxide CAS#: 91219-89-5 [m.chemicalbook.com]

- 2. 4-Methoxy-3,5-dimethylpyridine 1-Oxide | CAS#:91219-89-5 | Chemsrc [chemsrc.com]

- 3. 4-Methoxy-3,5-dimethylpyridine 1-Oxide | C8H11NO2 | CID 13553787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

The Versatile Heterocycle: A Technical Guide to 4-Methoxy-3,5-dimethylpyridine as a Cornerstone in Synthesis

This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the core attributes of 4-methoxy-3,5-dimethylpyridine, a substituted pyridine that serves as a pivotal building block in the creation of complex molecular architectures, most notably in the pharmaceutical industry. This guide will delve into its synthesis, reactivity, and diverse applications, providing both theoretical understanding and practical, field-proven insights to empower your research endeavors.

Introduction: Unveiling a Privileged Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their presence in a vast array of FDA-approved drugs and biologically active compounds. Among these, 4-methoxy-3,5-dimethylpyridine stands out due to its unique electronic and steric properties. The strategic placement of an electron-donating methoxy group at the 4-position, flanked by two methyl groups at the 3- and 5-positions, bestows upon this molecule a nuanced reactivity profile that has been artfully exploited in the synthesis of high-value targets. Its most prominent role is as a key precursor to proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[1] This guide will provide a comprehensive overview of this versatile building block, from its fundamental synthesis to its application in cutting-edge research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 4-Methoxy-3,5-dimethylpyridine and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 4-Methoxy-3,5-dimethylpyridine | C₈H₁₁NO | 137.18 | 447461-23-6 | - |

| 4-Methoxy-3,5-dimethylpyridine N-oxide | C₈H₁₁NO₂ | 153.18 | 91219-89-5 | - |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | C₉H₁₃Cl₂NO | 222.11 | 86604-75-3 | White to off-white crystalline solid |

Spectroscopic Data:

-

¹H NMR: The two equivalent protons on the pyridine ring (at C2 and C6) are expected to appear as a singlet in the aromatic region. The methyl protons at C3 and C5 will also be a singlet, shifted slightly upfield. The methoxy protons will present as a sharp singlet, typically around 3.8-4.0 ppm.

-

¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the substituents. The methoxy group will cause a downfield shift of the C4 carbon and an upfield shift of the C3 and C5 carbons due to resonance effects. The methyl and methoxy carbons will appear in the aliphatic region of the spectrum.[2][3][4]

Synthesis of the Core Scaffold and Key Intermediates

The synthetic accessibility of 4-methoxy-3,5-dimethylpyridine and its derivatives is a key factor in its widespread use. The most common synthetic strategies commence from readily available starting materials like 3,5-lutidine (3,5-dimethylpyridine).

Synthesis of 4-Methoxy-3,5-dimethylpyridine N-oxide

The N-oxide is a crucial intermediate, activating the pyridine ring for subsequent functionalization. The synthesis typically involves a two-step process from 3,5-lutidine.

Caption: Key transformation to the active chloromethyl intermediate.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

[5][6]1. Hydroxymethylation: 4-Methoxy-3,5-dimethylpyridine N-oxide undergoes rearrangement upon treatment with acetic anhydride, followed by hydrolysis to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. This step introduces a functional handle at one of the methyl groups. 2[6]. Chlorination: The resulting alcohol is dissolved in a suitable solvent like dichloromethane. A chlorinating agent, such as thionyl chloride or sulfuryl chloride, is then added dropwise, often at reduced temperatures to control the reaction's exothermicity. 3[5][6]. Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent like hexane or acetone and filtered to yield the desired 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.

[5][6]### 4. Chemical Reactivity: A Tale of Sterics and Electronics

The reactivity of 4-methoxy-3,5-dimethylpyridine is a fascinating interplay between the electronic effects of its substituents and the steric hindrance they impose.

-

Nucleophilicity of the Pyridine Nitrogen: The 4-methoxy group is a strong electron-donating group through resonance, significantly increasing the electron density on the pyridine ring and, consequently, the basicity and nucleophilicity of the nitrogen atom. The two methyl groups at the 3- and 5-positions further enhance this effect through induction. This makes the pyridine nitrogen a potent nucleophile and a good ligand for metal catalysis.

[7]* Electrophilic Aromatic Substitution: The electron-rich nature of the pyridine ring, thanks to the methoxy and methyl groups, makes it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. However, the directing effects of the substituents and the inherent reactivity of the pyridine ring must be considered. The positions ortho and para to the methoxy group (C3 and C5) are already occupied. The N-oxide is often used to facilitate electrophilic substitution at the 4-position.

-

Nucleophilic Aromatic Substitution: The electron-donating substituents generally disfavor nucleophilic aromatic substitution on the pyridine ring itself. However, as seen in the synthesis of the N-oxide, a nitro group at the 4-position can be readily displaced by a nucleophile like methoxide.

-

Reactivity of the Methyl Groups: The methyl groups, particularly the one at the 2-position, can be functionalized, as demonstrated in the synthesis of the 2-chloromethyl derivative. This reactivity is often unlocked by initial N-oxidation of the pyridine ring.

Applications in Synthesis: A Gateway to Molecular Complexity

The utility of 4-methoxy-3,5-dimethylpyridine as a building block is most prominently showcased in the pharmaceutical industry.

Proton Pump Inhibitors (PPIs)

The synthesis of omeprazole and its analogues is the most significant application of this heterocyclic scaffold. The 2-chloromethyl derivative serves as the key electrophile that is coupled with a benzimidazole nucleophile.

dot

Caption: General synthetic scheme for Proton Pump Inhibitors.

This coupling reaction, followed by an oxidation step, assembles the final drug molecule. The purity and yield of the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are critical for the overall efficiency and cost-effectiveness of the PPI manufacturing process.

[8]#### 5.2. Emerging Applications in Drug Discovery

Beyond its established role in PPI synthesis, the 4-methoxy-3,5-dimethylpyridine scaffold is being explored in other areas of medicinal chemistry. For instance, derivatives of this heterocycle have been investigated as potential kinase inhibitors . The substituted pyridine core can serve as a scaffold to which various pharmacophoric groups can be attached to target the ATP-binding site of kinases, which are crucial targets in oncology and inflammation research.

Conclusion: An Indispensable Tool for the Modern Chemist

4-Methoxy-3,5-dimethylpyridine is more than just a simple heterocycle; it is a testament to the power of strategic substitution in tuning molecular properties. Its synthetic accessibility, coupled with its unique reactivity profile, has cemented its status as an indispensable building block in the pharmaceutical industry. As our understanding of medicinal chemistry deepens, it is highly probable that this versatile scaffold will find new and exciting applications, further solidifying its importance in the quest for novel therapeutics. This guide has aimed to provide a comprehensive yet practical overview to aid researchers in harnessing the full potential of this remarkable molecule.

References

-

Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.

-

PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine 1-Oxide. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). 4-Methoxy-3,5-dimethylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

DR-NTU. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of 4-Methoxy-3,5-dimethylpyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-3,5-dimethylpyridine, a heterocyclic building block of paramount importance in medicinal chemistry. While its application portfolio is dominated by its role as a key intermediate in the synthesis of blockbuster proton pump inhibitors (PPIs), this document delves into its synthesis, chemical properties, and the nuanced structure-activity relationships that underscore its therapeutic significance. Furthermore, this guide explores the mechanistic role of the pyridine moiety in the biological activity of PPIs and discusses pertinent experimental protocols and green chemistry considerations for its synthesis and manipulation.

Introduction

In the landscape of pharmaceutical sciences, the strategic importance of heterocyclic compounds cannot be overstated. Among these, pyridine derivatives have emerged as privileged scaffolds in drug discovery, owing to their unique electronic properties and ability to engage in various biological interactions. 4-Methoxy-3,5-dimethylpyridine, a seemingly simple substituted pyridine, exemplifies the profound impact a well-designed molecular fragment can have on the development of life-changing therapeutics. Its indelible mark is most evident in the field of gastroenterology, where it serves as a cornerstone in the industrial-scale synthesis of proton pump inhibitors (PPIs) such as omeprazole and its single-enantiomer counterpart, esomeprazole.[1] These drugs have revolutionized the management of acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD).[1] This guide aims to provide a detailed technical resource for researchers and professionals engaged in drug development, illuminating the multifaceted role of 4-methoxy-3,5-dimethylpyridine from the laboratory to its clinical impact.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-methoxy-3,5-dimethylpyridine is essential for its effective utilization in synthetic chemistry. The following table summarizes its key computed and, where available, experimental properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| IUPAC Name | 4-methoxy-3,5-dimethylpyridine | [2] |

| CAS Number | 447461-23-6 | [2] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum of 4-methoxy-3,5-dimethylpyridine is expected to be relatively simple. The two equivalent methyl groups at the 3- and 5-positions would appear as a singlet, and the methoxy protons would also present as a singlet. The two equivalent aromatic protons at the 2- and 6-positions would appear as a singlet further downfield.

¹³C NMR: The carbon NMR would show distinct signals for the methyl, methoxy, and aromatic carbons, with the number of signals corresponding to the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl and aromatic groups, C-O stretching of the methoxy group, and characteristic C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).

Synthesis of 4-Methoxy-3,5-dimethylpyridine and its Key Derivatives

The synthesis of 4-methoxy-3,5-dimethylpyridine and its activated derivatives is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available precursors like 3,5-lutidine (3,5-dimethylpyridine).

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

A common precursor for the chloromethyl derivative is (4-methoxy-3,5-dimethylpyridin-2-yl)methanol. A scalable synthesis of this intermediate often involves the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Experimental Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol [4]

-

Materials: 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, Methanol, Water, Potassium Iodide, Sodium Hydroxide, Dichloromethane, Anhydrous Sodium Sulfate.

-

Procedure:

-

Suspend 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of methanol and water.[4]

-

Add potassium iodide and sodium hydroxide to the suspension.[4]

-

Monitor the reaction until completion.

-

Remove the methanol via rotary evaporation.[4]

-

Add drinking water to the residue.[4]

-

Extract the aqueous layer with dichloromethane (3x).[4]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[4]

-

Filter and concentrate under reduced pressure to yield the product.

-

Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This activated intermediate is pivotal for the subsequent coupling reaction with the benzimidazole moiety in PPI synthesis. It is typically prepared from (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

-

Materials: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, Dichloromethane, Thionyl chloride, Diethyl ether.

-

Procedure:

-

Dissolve (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in dichloromethane and cool to 0°C.

-

Add a solution of thionyl chloride in dichloromethane dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Add diethyl ether dropwise while cooling.

-

Stir for an additional 2 hours at room temperature.

-

Collect the precipitated crystals by filtration, wash with ether, and dry to obtain the product.

-

The Central Role in Proton Pump Inhibitor (PPI) Synthesis

The primary and most significant application of 4-methoxy-3,5-dimethylpyridine derivatives in medicinal chemistry is as a key building block for proton pump inhibitors.[1]

The Logical Workflow for PPI Synthesis

The general synthetic strategy for PPIs like omeprazole involves the coupling of the activated pyridine intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, with a substituted 2-mercaptobenzimidazole, followed by a controlled oxidation of the resulting thioether to a sulfoxide.

Caption: General synthetic workflow for Proton Pump Inhibitors.

Mechanism of Action and the Role of the Pyridine Moiety

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The substituted pyridine ring of the PPI plays a crucial role in this activation and subsequent inhibition of the H+/K+ ATPase (the proton pump).

The pKa of the pyridine nitrogen is critical for the drug's selective accumulation in the acidic parietal cell canaliculi. The electron-donating methoxy group at the 4-position of the pyridine ring increases the basicity of the pyridine nitrogen, facilitating its protonation and trapping the drug at its site of action. This protonated form then undergoes an acid-catalyzed rearrangement to form a reactive sulfenamide intermediate, which covalently binds to cysteine residues on the proton pump, leading to its irreversible inhibition.

Caption: Simplified mechanism of action of Proton Pump Inhibitors.

Structure-Activity Relationship (SAR)

The substitution pattern on the pyridine ring of PPIs has a significant impact on their activity. The 4-methoxy and 3,5-dimethyl substitution pattern is highly optimized for potent proton pump inhibition.

-

4-Methoxy Group: As an electron-donating group, it increases the pKa of the pyridine nitrogen, enhancing its accumulation in the acidic environment of the parietal cells. This leads to a higher local concentration of the drug at the target site.

-

3,5-Dimethyl Groups: These methyl groups provide steric hindrance that can influence the conformation of the molecule and its interaction with the active site of the proton pump. They also contribute to the overall lipophilicity of the molecule, which can affect its membrane permeability.

Modifications to this substitution pattern can lead to significant changes in the drug's potency, duration of action, and metabolic stability.

Green Chemistry Approaches

The large-scale production of PPIs necessitates the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of 4-methoxy-3,5-dimethylpyridine and its derivatives to reduce waste, improve energy efficiency, and utilize safer reagents.

One notable approach involves a three-step synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride that is carried out without the isolation of the first and second step intermediates.[2][5] This method improves productivity and significantly reduces the use of solvents.[2][5] The process starts with the methoxylation of 3,5-dimethyl-4-nitropyridine-1-oxide, followed by methylation and hydroxylation, and finally chlorination.[2][5] This streamlined approach minimizes waste and energy consumption, aligning with the principles of green chemistry.[2][5]

Other Potential Medicinal Chemistry Applications

While the role of 4-methoxy-3,5-dimethylpyridine in PPIs is its most prominent application, the substituted pyridine scaffold is a versatile platform in medicinal chemistry. Research into derivatives of 4-methoxy-3,5-dimethylpyridine and related analogs continues to explore their potential in other therapeutic areas. The electronic and steric properties conferred by the methoxy and dimethyl substituents can be fine-tuned to target a variety of biological receptors and enzymes. For instance, pyridine derivatives are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Conclusion

4-Methoxy-3,5-dimethylpyridine is a testament to the power of a well-designed molecular scaffold in medicinal chemistry. Its role as a pivotal intermediate in the synthesis of proton pump inhibitors has had a profound and lasting impact on global health. A deep understanding of its synthesis, properties, and the structure-activity relationships it governs is essential for chemists and pharmaceutical scientists working to develop new and improved therapeutics. As the principles of green chemistry become increasingly integral to drug manufacturing, the continued optimization of synthetic routes to this important building block will remain a key area of research. The versatility of the substituted pyridine core suggests that the story of 4-methoxy-3,5-dimethylpyridine and its analogs in medicinal chemistry is far from over, with potential for new applications yet to be discovered.

References

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry, 17(4), 2067-2074.

-

PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). 4-Methoxy-3,5-dimethylpyridine | CAS No- 447461-23-6. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3,5-dimethylpyridine 1-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methoxymethyl)-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Zoubi, W. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6296.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

Sources

- 1. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. 4-甲氧基-3,5-二甲基-2-羟甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

discovery and history of 4-Methoxy-3,5-dimethylpyridine

An In-Depth Technical Guide on the Discovery and History of 4-Methoxy-3,5-dimethylpyridine and its Derivatives

This technical guide provides a comprehensive overview of 4-methoxy-3,5-dimethylpyridine and its immediate derivatives, pivotal intermediates in the synthesis of proton pump inhibitors (PPIs). We will explore the historical development of its synthetic pathways, from foundational multi-step procedures to modern process optimizations. The document elucidates the critical role of this substituted pyridine in the mechanism of action of blockbuster drugs like omeprazole, detailing the causality behind key experimental choices in its synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, physicochemical data, and a thorough examination of its significance in pharmaceutical chemistry.

Introduction: A Cornerstone of Modern Pharmacotherapy

In the vast landscape of pharmaceutical intermediates, few molecules hold the same significance as the substituted pyridine scaffold found in proton pump inhibitors. Specifically, the derivative 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride serves as the linchpin in the synthesis of some of the most widely prescribed drugs for acid-related gastrointestinal disorders, including omeprazole and esomeprazole.[1][2] Developed in the late 1980s, these drugs revolutionized the treatment of gastric and duodenal ulcers.[1] The discovery and refinement of the synthesis of this key pyridine intermediate were, therefore, paramount to the success and scalability of these essential medicines.

The unique substitution pattern of the pyridine ring—a methoxy group at the 4-position and methyl groups at the 3- and 5-positions—is not accidental. This arrangement is crucial for modulating the nucleophilicity and pKa of the pyridine nitrogen, a property essential for the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells.[3] This guide traces the history of this molecule, from its initial complex synthesis to optimized, large-scale production methods, highlighting its indispensable role in medicinal chemistry.

The Genesis of a Key Intermediate: A Synthetic Journey

The history of 4-methoxy-3,5-dimethylpyridine is fundamentally a story of synthetic organic chemistry, marked by a series of strategic transformations to build the required functionality on a simple pyridine core. The most common and historically significant pathway begins with readily available starting materials like 3,5-lutidine (3,5-dimethylpyridine).

The overall synthetic strategy involves several key stages:

-

Ring Activation: Pyridine itself is electron-deficient and resistant to electrophilic substitution. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation increases the electron density of the ring, particularly at the 4-position, making it susceptible to subsequent reactions.

-

Introduction of Functionality: Key functional groups, such as a nitro group and later a methoxy group, are installed on the activated ring.

-

Side-Chain Elaboration: A reactive handle, typically a hydroxymethyl or chloromethyl group, is introduced at the 2-position. This group serves as the connection point for the second major fragment of the final PPI drug, the benzimidazole moiety.

Foundational Synthetic Pathway

The most established route to the critical intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, can be systematically broken down.

Caption: Foundational synthetic pathway to the key pyridine intermediate.

This multi-step process, while effective, presented challenges for industrial-scale production, including the use of harsh reagents and the need to isolate multiple intermediates, which could lower the overall yield.[4]

Evolution and Process Optimization

Recognizing the limitations of early methods, significant research has been dedicated to optimizing the synthesis. These "green chemistry" approaches focus on improving efficiency, reducing waste, and enhancing safety.[4]

Key improvements include:

-

Telescoped Reactions: Modern procedures often avoid the isolation of every intermediate. For instance, the conversion of 3,5-Dimethyl-4-nitropyridine-1-oxide through to the hydroxymethyl derivative can be performed in a streamlined process without purification of each step, significantly improving productivity and reducing solvent usage.[4]

-

Alternative Reagents: While thionyl chloride is a common chlorinating agent, other reagents like POCl₃ or triphosgene have been explored to offer milder reaction conditions or different by-product profiles.[5][6] The use of triphosgene, for example, produces carbon dioxide as a byproduct instead of sulfur dioxide, which is more environmentally benign.[6]

These advancements underscore the dynamic nature of process chemistry, where the initial discovery of a synthetic route is merely the beginning of a continuous effort toward economic and environmental viability.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of the key pyridine intermediates is crucial for their handling, reaction optimization, and purification.

| Property | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol |

| Molecular Formula | C₉H₁₂ClNO · HCl | C₉H₁₃NO₂ |

| Molecular Weight | 222.11 g/mol | 167.21 g/mol |

| CAS Number | 86604-75-3 | 86604-78-6[7] |

| Appearance | White to off-white crystalline solid[8] | White to light brown powder or crystal[9] |

| Melting Point | 128-131 °C[8] | 56.5-60.5 °C[9] |

Characterization of these compounds relies on standard analytical techniques. Every batch synthesized for pharmaceutical use is rigorously tested, with certificates of analysis typically including data from ¹H NMR, Mass Spectrometry, and HPLC to confirm identity and purity.[10]

The Critical Role in Proton Pump Inhibitors

The ultimate purpose of synthesizing 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is its function as a primary building block for PPIs. The final drug molecule is assembled by coupling this pyridine derivative with a substituted benzimidazole moiety.

Caption: Assembly of a Proton Pump Inhibitor from its core building blocks.

The reaction involves the formation of a thioether linkage, which is subsequently oxidized to a sulfinyl group. This sulfinyl bridge is central to the drug's mechanism. In the acidic environment of the stomach's parietal cells, the PPI undergoes a molecular rearrangement to form a reactive species that irreversibly binds to and inhibits the H⁺/K⁺-ATPase enzyme, or "proton pump".[3][11]

The specific substituents on the pyridine ring are vital:

-

4-Methoxy Group: This electron-donating group increases the basicity (and thus the pKa) of the pyridine nitrogen.[3] This ensures the pyridine moiety becomes protonated and "trapped" within the acidic canaliculi of the parietal cells, concentrating the drug at its site of action.[3]

-

3,5-Dimethyl Groups: These groups provide steric bulk and influence the electronic properties of the ring, contributing to the overall stability and pharmacological profile of the final drug molecule.

Detailed Experimental Protocol: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

The conversion of the hydroxymethyl intermediate to the reactive chloromethyl derivative is a critical and well-documented step. The following protocol is a representative example based on established procedures.[1][12][13]

Workflow

Caption: Experimental workflow for the synthesis of the chlorinated intermediate.

Step-by-Step Methodology

Reagents and Equipment:

-

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)[1]

-

Dichloromethane (DCM), anhydrous

-

Hexanes or Acetone for washing

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane.[13]

-

Cooling: Cool the solution in an ice bath to 0-5 °C with gentle stirring.

-

Reagent Addition: Add a solution of thionyl chloride (approx. 1.05 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.[1][13]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.[1][13]

-

Isolation: To the resulting solid or oil, add a non-polar solvent such as hexanes or acetone and stir vigorously to form a slurry (trituration).[1][13]

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold hexanes or acetone, and dry under vacuum to afford 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.[1][13]

Causality: The use of thionyl chloride is a classic and efficient method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl gas) are volatile, which simplifies purification. The final product is isolated as a stable hydrochloride salt.

Conclusion

The journey of 4-methoxy-3,5-dimethylpyridine from a laboratory chemical to a key industrial intermediate is a testament to the power of synthetic chemistry in advancing medicine. Its history is one of incremental but crucial innovation, refining complex multi-step syntheses into robust, scalable processes. This molecule is not merely a precursor; its specific electronic and steric properties are integral to the therapeutic success of proton pump inhibitors. For professionals in drug development, understanding the history, synthesis, and chemical logic of this cornerstone compound provides invaluable insight into the intricate relationship between molecular architecture and pharmacological function.

References

[12] A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlJndgK9HyEJJLg_0jYXOrwQK4o7QF6xQM8h1JmxR059URHfolDenT1BVP3FxWu3MPp-Xur5R1moc0t_TsgsJuM0C3hLFQxQBO5iAqgLlvXLqbehBU28vo--HobM0oSwfd0t9RL4lITyoFYkhXtrVAN-DXLDPpvsCR5bvDMbkscqdQgiuaSGERqnO2O52TEJRMf6KnFv5GIkc4zuMwj8OWQ_8Xx_yW60q6FP6-f_KzdoM=]

[13] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. chemicalbook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKZ1r-nCVh3puLwuGh_8m-yPBnUVX0W-48cRja5Axv_4n5tTovvjk2eo59J9IXHU9Yzfd-QtwAglQrll6Qf4JoBx2hLIUc2p3ifMqWow85xTEAJcHm4_1j1d9yKwdf6qV4gQzk3Bk1RMg4pT-QAdEO]

[5] Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf7Bgl6pVESU5pTVKUNKYueuS5w3p9AqOHjYtHMKJR0H4elp6fcDWIt0bdonETotwSgwGZKmzptdHr3RTq1q0bio4TUfECf3A-6S7jOuXHTrUlZZhjoJ771LbKVjZpneZEcK2gAl81GwYyEcb3JpfQZWQxdrAVUqlx4MoOLKiDlZasqWRiraFLUszFs9T8TNWZ0STR6QEK_5KuPig8qQ==]

[4] PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ8blJoTryrl2yxUxTaFjxXnOt71n6YRb88u3eDHyquqsDGmao4BCur_LTZd9Uj1vMFl1ykJJkLtxcmDLlxY1COTiw5fl6Rh4RV-oa_jtHtkeuWFFHVdAOBrsILnc44MJo521QCJlP-PpkiCfie_lw2g8LyNk=]

[1] How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. FAQ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2HGlkQWIM9Fy4K2EVoaycu1wFb-xkDe-Di3anucWQ8mhPPyYB3UET74Fgh-H1MC6E1Rg8rYIAgq4UEdkaZxtidhqJN64-FLasVmGz-56cW0TfohURbaPsumx0GOrAPTxDFEZ8CWUJvNWX4p_P2IUl2neBi0V6pRZ9PMtTfT56bjxe6U6KR_MF8lg=]

[2] General Pharmacological Properties of the New Proton Pump Inhibitor (+/-)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyrid-2-yl)methyl]sulf Inyl]- 1H-imidazo[4,5-b]pyridine. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Sc_LTu-znO4LyHg7FYMjV-C6uDNebD94cNkSLi8koS5hGJZvYbPqZW79hL-GBRzSbcM5frbwivCU98uUwPftGJm65gef7ZVuQSaRt4BZyyCV9dFmzOuUIISEMXg55G4fewjI]

[14] 4-Methoxy-3,5-dimethylpyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15270545]

[15] 4-Methoxy-3,5-dimethylpyridine 1-Oxide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13553787]

[7] 4-Methoxy-3,5-dimethyl-2-pyridinemethanol. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/M1327]

[9] 3,5-Dimethyl-4-methoxy-2-pyridinemethanol. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717558_EN.htm]

[3] The Chemically Elegant Proton Pump Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3226888/]

[16] 4-Methoxy-3,5-dimethylpyridine-2-methanol. SIELC Technologies. [URL: https://sielc.com/compound/4-methoxy-3-5-dimethylpyridine-2-methanol.html]

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/535508]

[10] 4-Methoxy-3,5-dimethylpyridine. GLP Pharma Standards. [URL: https://www.glppharmastandards.com/product/4-methoxy-3-5-dimethylpyridine]

[17] The Cornerstone of Proton Pump Inhibitors: A Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHFGlpCWXPb7DZyjwuJ2ccjNFPH1ys1EPY3-7D5KQhHykZCTdTWTkuVe4pUcfxQwfEmelmU69pB8aItwcBjl7PThdlsE-stL-Vzh3k0-qfww3BF600lAEZTIRQ6v3C3tvQCHO29w1IZx55DHZt4PW4p1QBXalWjF2FI34gjdzxHdIiL9ciQ4XYptQj2iZ9ZAoiZCzTMmCGhglDQURqVUw68xduHMS8zE1_m_rrmQOWjG4zODXW2qQIEGgGLd8u]

[18] Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents. [URL: https://patents.google.com/patent/EP0369208A1/en]

[19] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR4253_msds.pdf]

[8] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 86604-75-3. Guidechem. [URL: https://www.guidechem.com/products/86604-75-3.html]

[20] Potential Role of Proton Pump Inhibitors Against Human DRD2 Receptor in Drug Induced Hyperprolactinemia. ResearchGate. [URL: https://www.researchgate.net/publication/349144498_Potential_Role_of_Proton_Pump_Inhibitors_Against_Human_DRD2_Receptor_in_Drug_Induced_Hyperprolactinemia]

[21] Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]

[6] Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents. [URL: https://patents.google.com/patent/CN103232389A/en]

4-Methoxy-3,5-dimethylpyridine. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/4-methoxy-3-5-dimethylpyridine]

[11] Continuing development of acid pump inhibitors: site of action of pantoprazole. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9514013/]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. General pharmacological properties of the new proton pump inhibitor (+/-)-5-methoxy-2-[[(4-methoxy-3,5-dimethylpyrid-2-yl)methyl]sulf inyl]- 1H-imidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 7. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. guidechem.com [guidechem.com]

- 9. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 10. glppharmastandards.com [glppharmastandards.com]

- 11. Continuing development of acid pump inhibitors: site of action of pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Methoxy-3,5-dimethylpyridine 1-Oxide | C8H11NO2 | CID 13553787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-3,5-dimethylpyridine N-oxide synthesis and properties

An In-depth Technical Guide to 4-Methoxy-3,5-dimethylpyridine N-oxide: Synthesis, Properties, and Applications

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 4-Methoxy-3,5-dimethylpyridine N-oxide, a pivotal intermediate in the pharmaceutical industry. Primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, this document delves into the nuanced chemistry of its synthesis, its distinct physicochemical properties, and its critical applications in drug development. We will explore the strategic rationale behind its multi-step synthesis, detail validated experimental protocols, and discuss the compound's reactivity which makes it a valuable molecular building block. This guide is intended for researchers, chemists, and professionals in pharmaceutical development who require a deep, practical understanding of this important molecule.

Introduction and Strategic Importance

4-Methoxy-3,5-dimethylpyridine N-oxide (CAS No: 91219-89-5) is a substituted pyridine N-oxide that has garnered significant attention not for its direct therapeutic properties, but as a crucial precursor in the synthesis of several blockbuster drugs.[1][2] Its molecular architecture is specifically designed to facilitate the construction of the complex frameworks of benzimidazole-based PPIs. These drugs, including the widely-prescribed omeprazole, function by inhibiting gastric acid secretion and are used to treat conditions like ulcers and gastroesophageal reflux disease.[1][2]

The presence of the N-oxide functionality is a key strategic element. In organic synthesis, the N-oxide group is highly versatile; it is a strong electron-donating group via resonance, which activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution.[3] Simultaneously, it can be deoxygenated or facilitate rearrangements, offering multiple pathways for further functionalization.[4][5] This guide will elucidate the synthetic pathway that leverages this reactivity to produce 4-Methoxy-3,5-dimethylpyridine N-oxide efficiently and discuss its subsequent transformations.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its handling, reaction optimization, and purification. The key properties of 4-Methoxy-3,5-dimethylpyridine N-oxide are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 91219-89-5 | [6] |

| Molecular Formula | C₈H₁₁NO₂ | [6] |

| Molecular Weight | 153.18 g/mol | [6] |

| IUPAC Name | 4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | [6] |

| Synonyms | 3,5-Dimethyl-4-methoxypyridine N-oxide | [6][7] |

| Appearance | Light brown crystalline solid | [4] |

| Melting Point | 82-85 °C | [4] |

| Solubility | Soluble in most common organic solvents | [4] |

Synthesis of 4-Methoxy-3,5-dimethylpyridine N-oxide

The synthesis of the title compound is a well-established, multi-step process that typically begins with the commercially available starting material, 3,5-lutidine (3,5-dimethylpyridine). The overall strategy involves three key transformations: N-oxidation, nitration, and finally, methoxylation.

Caption: Overall workflow for the synthesis of 4-Methoxy-3,5-dimethylpyridine N-oxide.

Step 1: N-Oxidation of 3,5-Lutidine